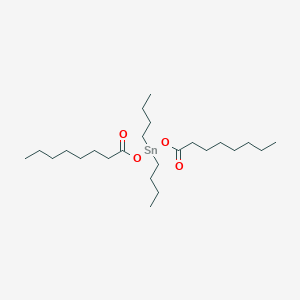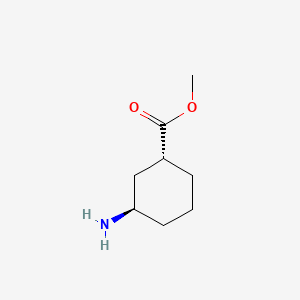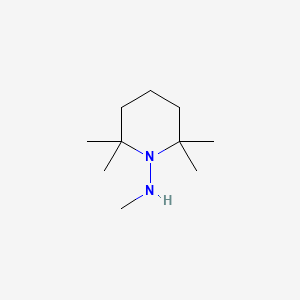
2-Methylpiperidine-4-carboxylic acid
Descripción general
Descripción
2-Methylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C7H13NO2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . The compound is also known as 2-Carboxy-4-methylpiperidine .
Molecular Structure Analysis
The molecular structure of 2-Methylpiperidine-4-carboxylic acid consists of a piperidine ring with a carboxylic acid moiety and a methyl group attached to it . The exact positions of these groups on the piperidine ring can be determined by the numbering in the compound’s name .Chemical Reactions Analysis
While specific chemical reactions involving 2-Methylpiperidine-4-carboxylic acid are not detailed in the available resources, piperidine derivatives are known to undergo a variety of chemical reactions . These reactions often involve the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Relevant Papers The relevant papers for 2-Methylpiperidine-4-carboxylic acid include those discussing the synthesis, properties, and applications of piperidine derivatives . These papers provide valuable insights into the current state of research in this field .
Aplicaciones Científicas De Investigación
Material Science and Biochemistry Applications
2-Methylpiperidine-4-carboxylic acid and its derivatives have been explored for various applications in material science and biochemistry. For example, a derivative known as TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid) has been demonstrated as an effective β-turn and 310/α-helix inducer in peptides. It also serves as a rigid electron spin resonance probe and a fluorescence quencher, making it valuable in biochemical studies (Toniolo et al., 1998).
Antibacterial Applications
Another area of interest is the antibacterial properties of derivatives of 2-Methylpiperidine-4-carboxylic acid. Synthesized derivatives have shown promise in antibacterial evaluations, indicating potential in developing new antibacterial agents. This has been particularly evident in compounds synthesized from 2-methylpiperidine, showcasing their effectiveness against both gram-positive and gram-negative bacterial strains (Aziz‐ur‐Rehman et al., 2017).
Chemical Equilibrium and NMR Spectroscopy
The compound has also been studied for its behavior in chemical equilibrium. Using quantitative 13C NMR spectroscopy, the speciation in systems containing 2-methylpiperidine, water, and CO2 was investigated. The study showed that 2-methylpiperidine N-carboxylate is a stable species in aqueous solutions, providing insights into its conformational behavior and interaction with other molecules (Mcgregor et al., 2018).
Molecular Synthesis
2-Methylpiperidine-4-carboxylic acid derivatives have been employed in the synthesis of complex molecules, such as acridine-4-carboxylic acids and related compounds. These methods enable the production of compounds with potential applications in cancer treatment and other areas of pharmacology (Gamage et al., 1997).
Crystal and Molecular Structure Studies
The crystal and molecular structures of derivatives of 2-Methylpiperidine-4-carboxylic acid have been a subject of interest. Studies have analyzed the structure of complexes formed by these compounds, providing insights into their molecular interactions and properties (Dega-Szafran et al., 2004).
Pharmaceutical Applications
In pharmaceutical research, 2-Methylpiperidine-4-carboxylic acid derivatives have been synthesized and evaluated for their pharmacological behavior. These studies have focused on their antibacterial and enzyme inhibitory activities, providing a pathway for the development of new therapeutic agents (Aziz-ur-Rehman et al., 2017).
Propiedades
IUPAC Name |
2-methylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-4-6(7(9)10)2-3-8-5/h5-6,8H,2-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHLFUFMLXAGMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpiperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[3-(1,3-Dioxolan-2-yl)phenyl]boronic acid](/img/structure/B3190809.png)


![5-[Bis(2-methylpropyl)amino]benzene-1,3-diol](/img/structure/B3190814.png)
![3-[2-(Benzyloxy)phenyl]propanoic acid](/img/structure/B3190818.png)
